1-Nitro-5,6-dihydroxy-dihydronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-nitro-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H9NO4/c12-9-5-4-6-7(10(9)13)2-1-3-8(6)11(14)15/h1-5,9-10,12-13H |
InChI Key |
VNMNNCGXMBPWIX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(C2O)O)C(=C1)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC(C2O)O)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Structural Characteristics and Conformational Analysis
Stereochemical Implications in Chemical and Biological Transformations
The presence of chiral centers in 1-Nitro-5,6-dihydroxy-dihydronaphthalene leads to the existence of multiple stereoisomers. The carbon atoms at positions 5 and 6, each bearing a hydroxyl group, are chiral centers. This gives rise to the possibility of (5R, 6R), (5S, 6S), (5R, 6S), and (5S, 6R) configurations. These stereoisomers, also known as enantiomers and diastereomers, can have distinct chemical and biological properties.
In a biological context, the stereochemistry of this compound is of paramount importance. The enzymatic systems that may be involved in its formation or further metabolism are often highly stereoselective. For instance, dioxygenase enzymes, which are known to be involved in the degradation of aromatic compounds, typically produce cis-dihydrodiols with a specific absolute stereochemistry. nih.gov If this compound were a product of such an enzymatic reaction, it would likely be formed as a single enantiomer or a mixture of diastereomers with a defined relative stereochemistry.
The specific stereoisomer of this compound will dictate how it interacts with biological macromolecules such as enzymes and receptors. This, in turn, will influence its metabolic fate and any potential biological activity.
Illustrative Table of Possible Stereoisomers
| Stereoisomer | Configuration at C5 | Configuration at C6 | Relationship |
| Isomer 1 | R | R | Enantiomer of Isomer 2 |
| Isomer 2 | S | S | Enantiomer of Isomer 1 |
| Isomer 3 | R | S | Enantiomer of Isomer 4 |
| Isomer 4 | S | R | Enantiomer of Isomer 3 |
| This table is a hypothetical representation of the possible stereoisomers of this compound based on the principles of stereochemistry. |
Conformational Dynamics and Energetic Landscapes
The non-planar dihydronaphthalene ring system of this compound can exist in different conformations, primarily half-chair and boat forms for the cyclohexene-like ring. The presence of the nitro and dihydroxy substituents will influence the relative energies of these conformations. The stability of a particular conformation is determined by a combination of steric and electronic factors, including torsional strain, steric hindrance between substituents, and intramolecular hydrogen bonding.
The hydroxyl groups at positions 5 and 6 can be either axial or equatorial. The preferred conformation will be the one that minimizes unfavorable steric interactions. For example, a conformation where a bulky substituent is in an equatorial position is generally more stable than one where it is in an axial position. Furthermore, the potential for intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the nitro group, can significantly stabilize certain conformations.
The energetic landscape of this compound would be a complex potential energy surface with multiple minima corresponding to the different stable conformers. The energy barriers between these conformers would determine the rate of interconversion at a given temperature. Understanding these conformational dynamics is crucial as the specific conformation of the molecule can affect its reactivity and its ability to bind to enzymes or receptors. nih.gov
Illustrative Table of Conformational Analysis
| Conformer | Dihedral Angle (C4a-C5-C6-C7) | Relative Energy (kcal/mol) | Key Interactions |
| Half-Chair 1 (diaxial OH) | ~ -55° | High | Significant 1,3-diaxial interactions |
| Half-Chair 2 (diequatorial OH) | ~ +55° | Low | Minimized steric strain |
| Boat | Variable | Intermediate to High | Potential for transannular interactions |
| This table provides a simplified, illustrative example of the relative energies of possible conformations for a cis-5,6-dihydroxy-dihydronaphthalene derivative. The actual values for this compound would require specific computational or experimental determination. |
Biosynthesis and Metabolic Pathways of 1 Nitro 5,6 Dihydroxy Dihydronaphthalene
Enzymatic Formation from Precursor Compounds
In biological systems, particularly in mammals, the formation of 1-Nitro-5,6-dihydroxy-dihydronaphthalene proceeds through the metabolic activation of its precursor, 1-nitronaphthalene (B515781). This process primarily involves epoxidation followed by enzymatic hydration.
The metabolism of aromatic compounds like naphthalene (B1677914) often involves an initial epoxidation step, followed by hydrolysis of the resulting epoxide to a trans-dihydrodiol. nih.gov This hydrolysis is catalyzed by the enzyme epoxide hydrolase. While direct studies on the specific role of microsomal Epoxide Hydrolase 1 (mEH) in the formation of this compound are not detailed in the provided search results, the pathway is inferred from the metabolism of its parent compound, naphthalene, and the identification of related 1-nitronaphthalene metabolites.
The metabolic pathway for 1-nitronaphthalene includes the formation of epoxides at various positions on the aromatic rings. researchgate.net Specifically, studies have identified glutathione (B108866) conjugates derived from the C5,C6-epoxide of 1-nitronaphthalene. researchgate.net The formation of this 1-Nitro-5,6-epoxide is a prerequisite for the generation of this compound via the action of epoxide hydrolase. The enzyme would catalyze the addition of a water molecule to the epoxide ring, resulting in the corresponding dihydrodiol.
The biotransformation of 1-nitronaphthalene is a multi-step process that can lead to detoxification or, conversely, the formation of more reactive and toxic intermediates. In rodents and primates, cytochrome P450 monooxygenases are key enzymes that generate reactive epoxide metabolites from 1-nitronaphthalene. researchgate.netresearchgate.net Studies in rats have identified several water-soluble metabolites, including glutathione conjugates derived from both the C5,C6- and C7,C8-epoxides of 1-nitronaphthalene. researchgate.net
The formation of these epoxides is a critical juncture in the metabolic fate of 1-nitronaphthalene. These intermediates can be detoxified through several pathways:
Conjugation with glutathione (GSH): This reaction, often catalyzed by glutathione S-transferases (GSTs), leads to the formation of thioether conjugates. The detection of a 1-Nitro-5-glutathionyl-6-hydroxy-5,6-dihydronaphthalene conjugate strongly indicates the prior existence of the 1-Nitro-5,6-epoxide intermediate. umaryland.edu
Hydrolysis by epoxide hydrolase: This enzymatic reaction converts the epoxides into their corresponding dihydrodiols, such as this compound. nih.govresearchgate.net
Rearrangement to form nitronaphthols.
In rhesus macaques, a significant portion of the metabolites generated from 1-nitronaphthalene becomes covalently bound to cellular proteins, particularly in the lower airways, indicating the formation of highly reactive intermediates. researchgate.net
Microbial Metabolism and Degradation
Microorganisms have evolved diverse catabolic pathways to utilize aromatic compounds as sources of carbon and energy. nih.gov These pathways can be oxidative or reductive and play a significant role in the environmental fate of nitro-PAHs like 1-nitronaphthalene. nih.govnih.gov
Dioxygenases are a class of enzymes that incorporate both atoms of molecular oxygen into a substrate. frontiersin.org Ring-hydroxylating dioxygenases are particularly important in initiating the degradation of aromatic compounds by converting them into cis-dihydrodiols. frontiersin.orgnih.gov
Naphthalene Dioxygenase (NDO): NDO from Pseudomonas species catalyzes the stereospecific oxidation of naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov NDO exhibits a broad substrate specificity and can oxidize various substituted naphthalenes. nih.govgoogle.com
Nitrobenzene (B124822) Dioxygenase (NBDO): The NBDO from Comamonas sp. strain JS765 is known to oxidize nitrobenzene to catechol and nitrite (B80452). asm.orgnih.gov This enzyme can also transform 1-nitronaphthalene, yielding two main products: a small amount of 1,2-dihydroxynaphthalene (formed with nitrite release) and a major product identified as a nitronaphthalene cis-dihydrodiol. asm.org
1-Nitronaphthalene Dioxygenase: More specifically, Sphingobium sp. strain JS3065 has been isolated for its ability to grow on 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. nih.govasm.org This strain possesses a three-component dioxygenase, NinAaAbAcAd, which catalyzes the initial step in the degradation pathway. nih.govasm.org This enzyme converts 1-nitronaphthalene into 1,2-dihydroxynaphthalene, which is then further metabolized through a pathway similar to naphthalene degradation. nih.govasm.org
The table below summarizes the activity of specific dioxygenases on 1-nitronaphthalene.
| Enzyme Name | Source Organism | Substrate | Key Products | Reference |
| Nitrobenzene Dioxygenase (NBDO) | Comamonas sp. strain JS765 | 1-Nitronaphthalene | Nitronaphthalene cis-dihydrodiol, 1,2-Dihydroxynaphthalene | asm.org |
| 1-Nitronaphthalene Dioxygenase (NinA) | Sphingobium sp. strain JS3065 | 1-Nitronaphthalene | 1,2-Dihydroxynaphthalene | nih.govasm.org |
| Naphthalene Dioxygenase (NDO) | Pseudomonas sp. | Naphthalene (parent compound) | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | nih.gov |
In addition to oxidative attacks on the aromatic ring, microbial metabolism of nitroaromatic compounds can proceed via reductive pathways that target the nitro group. nih.govnih.gov Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups to form hydroxylamino and subsequently amino derivatives. nih.govscielo.br This reduction is a common transformation for many nitroaromatic compounds in both aerobic and anaerobic bacterial systems. nih.gov The resulting aromatic amines are often more carcinogenic than the parent nitro-compound and can be subjected to further enzymatic oxidation of the aromatic ring. nih.gov
Endogenous Occurrence and Metabolomic Profiling in Biological Systems
Direct detection of this compound in biological systems is challenging due to its likely transient nature as a metabolic intermediate. However, its endogenous formation can be inferred from the identification of downstream metabolites and through advanced analytical techniques like metabolomic profiling. frontagelab.comresearchgate.net
Nitrated PAHs and their oxygenated derivatives are found in the environment, arising from combustion sources and atmospheric transformation of PAHs. nih.govcopernicus.org They have been detected in various matrices, including air, soil, and even smoked food products. mdpi.comdtu.dk
A study using NMR-based metabolic profiling investigated the biochemical effects of 1-nitronaphthalene in rats. nih.gov Following administration of 1-NN, significant metabolic perturbations were observed in lung tissue, bronchoalveolar lavage fluid (BALF), and liver tissue. nih.gov The changes indicated disruptions in energy metabolism, surfactant production, and osmolyte levels. nih.gov While this study detailed the global metabolic response to 1-NN toxicity, it did not specifically report the detection of this compound. nih.gov However, the identification of the glutathione conjugate, 1-Nitro-5-glutathionyl-6-hydroxy-5,6-dihydronaphthalene, in metabolic databases provides strong evidence for the endogenous formation of the 1-Nitro-5,6-epoxide and its subsequent conversion to this compound in biological systems. umaryland.edu
Chemical Synthesis Strategies for Research Applications
Chemoenzymatic Synthesis Approaches for Dihydronaphthalene Diols
Chemoenzymatic synthesis harnesses the high selectivity of biological catalysts to perform challenging chemical transformations. For the creation of dihydronaphthalene diols, enzymes, particularly dioxygenases, offer a powerful tool for the direct and often stereospecific dihydroxylation of the aromatic naphthalene (B1677914) core.
Bacterial dioxygenase systems are well-documented for their ability to hydroxylate aromatic rings. For instance, naphthalene dioxygenase (NDO) from certain bacterial strains stereospecifically oxidizes naphthalene to cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov This principle has been extended to substituted naphthalenes. Research on Sphingobium sp. strain JS3065 has identified a 1-nitronaphthalene (B515781) dioxygenase (NinAaAbAcAd) that catalyzes the transformation of 1-nitronaphthalene. nih.gov This enzymatic process results in the formation of 1,2-dihydroxynaphthalene and a stoichiometric release of nitrite (B80452), demonstrating that a nitro-substituted naphthalene can serve as a substrate for enzymatic dihydroxylation. nih.gov
Another microbial approach involves using mutant strains of bacteria, such as Pseudomonas fluorescens TTC1. researchgate.net This strain can oxidize 1- and 2-naphthols to produce various isomers of dihydroxynaphthalene. researchgate.net The reaction proceeds through highly unstable dihydrodiol intermediates that spontaneously dehydrate to the aromatic diol product. researchgate.net This highlights the potential of whole-cell biotransformations in generating hydroxylated naphthalene structures from functionalized precursors.
To overcome the challenges of working with whole organisms or isolated enzymes, researchers have developed biomimetic catalysts. A notable example is an iron catalyst that mimics the function of naphthalene dioxygenase (NDO). acs.org This synthetic catalyst can perform the syn-dihydroxylation of a wide array of naphthalene derivatives using hydrogen peroxide as the oxidant. acs.org The system has proven effective even for naphthalenes bearing strong electron-withdrawing groups, which is a crucial feature for the synthesis of nitro-substituted analogues. acs.org This method provides a valuable chemical alternative that emulates the selectivity of enzymatic pathways.
| Approach | Catalyst/Organism | Substrate Example | Product Example | Key Feature |
|---|---|---|---|---|
| Bacterial Dioxygenation | Sphingobium sp. strain JS3065 | 1-Nitronaphthalene | 1,2-Dihydroxynaphthalene | Direct enzymatic dihydroxylation of a nitro-substituted naphthalene. nih.gov |
| Microbial Oxidation | Pseudomonas fluorescens TTC1 | 1-Naphthol | Dihydroxynaphthalene (via unstable dihydrodiol) | Utilizes whole-cell biotransformation on functionalized naphthalenes. researchgate.net |
| Biomimetic Catalysis | [Fe(5-tips3tpa)] Iron Catalyst | Naphthalene Derivatives | syn-Dihydronaphthalene Diol | Chemical catalyst mimics NDO activity, effective for substrates with electron-withdrawing groups. acs.org |
Synthetic Transformations from Related Naphthalene and Dihydronaphthalene Derivatives
The construction of 1-Nitro-5,6-dihydroxy-dihydronaphthalene can be achieved by performing chemical modifications on simpler, commercially available naphthalene and dihydronaphthalene precursors. These multi-step synthetic routes rely on established reactions to build the target's molecular complexity.
A common strategy begins with the functionalization of the basic naphthalene scaffold. chemistryviews.org The introduction of the nitro group is typically accomplished via electrophilic aromatic substitution. The nitration of naphthalene using a mixture of nitric and sulfuric acid predominantly yields 1-nitronaphthalene, leveraging the kinetic preference for substitution at the alpha (C1) position. youtube.com This provides a key intermediate for subsequent transformations.
Once 1-nitronaphthalene is obtained, the next critical step is the dihydroxylation of the unsubstituted ring. This can be approached using the methods described in the previous section or through other chemical oxidation techniques. The challenge lies in achieving regioselectivity, directing the hydroxylation to the C5 and C6 positions while the C1 nitro group is present.
Alternatively, synthesis can commence from a pre-functionalized dihydronaphthalene core. For example, synthetic routes to dihydronaphthalene analogues have been developed starting from 6-methoxy-1-tetralone, a dihydronaphthalene derivative. nih.gov By using such building blocks, chemists can construct complex heterocyclic systems fused to the dihydronaphthalene ring, demonstrating the utility of this core structure in synthesis. nih.gov A hypothetical pathway to the target compound could involve synthesizing a 5,6-dihydroxy-dihydronaphthalene intermediate first, followed by a carefully controlled nitration reaction, although managing regioselectivity would be paramount.
Recent advancements have also introduced novel methods for creating substituted naphthalenes, such as the transmutation of isoquinolines into naphthalenes using a phosphonium (B103445) ylide. nih.govnih.gov This "skeletal editing" approach allows for the conversion of the nitrogen atom in an isoquinoline (B145761) ring into a carbon atom, providing a unique entry point to substituted naphthalene systems that can be further elaborated. nih.govnih.gov
| Starting Material | Key Transformation(s) | Intermediate/Target Feature | Reference/Concept |
|---|---|---|---|
| Naphthalene | Electrophilic Nitration | 1-Nitronaphthalene | Classic aromatic substitution. youtube.com |
| 1-Nitronaphthalene | Dioxygenation / Dihydroxylation | Introduction of diol functionality | Application of methods from Section 4.1. nih.govacs.org |
| 6-Methoxy-1-tetralone | Multi-step elaboration and functional group manipulation | Use of a dihydronaphthalene core | Building block approach. nih.gov |
| Substituted Isoquinoline | Nitrogen-to-Carbon Transmutation | Novel access to substituted naphthalenes | Skeletal editing strategy. nih.govnih.gov |
Methodologies for Stereoselective Synthesis of Dihydroxylated Naphthalenes
The dihydroxylation of a naphthalene ring at the 5,6-positions creates two new stereocenters. Controlling the three-dimensional orientation of these hydroxyl groups—whether they are on the same side (syn) or opposite sides (anti) of the ring, and their absolute configuration (R or S)—is a critical aspect of modern organic synthesis.
Stereoselectivity is often achieved by using chiral catalysts or reagents that influence the trajectory of the incoming reactants. As mentioned previously, bacterial naphthalene dioxygenases (NDOs) are archetypal examples of stereospecific enzymes, converting naphthalene into a single enantiomer, cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov This high level of control is a benchmark for chemical methods. The biomimetic iron catalyst developed to mimic NDO also exhibits high stereoselectivity, producing syn-diols. acs.org This syn-selectivity arises from a proposed mechanism involving a formal cycloaddition between a high-valent iron-oxo species and the naphthalene double bond. acs.org
For more general applications, the Sharpless asymmetric dihydroxylation provides a powerful and predictable method for the enantioselective syn-dihydroxylation of alkenes. While typically applied to simple alkenes, its principles can be adapted for the dihydroxylation of the double bonds within a naphthalene system, using a chiral osmium catalyst to deliver the hydroxyl groups to a specific face of the molecule. Other classic methods for syn-dihydroxylation include the use of potassium permanganate (B83412) under cold, basic conditions or osmium tetroxide. youtube.com
To achieve anti-dihydroxylation, a two-step sequence is typically employed. This involves the epoxidation of the double bond with an agent like meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed ring-opening of the resulting epoxide with water. youtube.com This sequence ensures the two hydroxyl groups are added to opposite faces of the ring.
More complex strategies, such as intramolecular Diels-Alder reactions, can establish the stereochemistry of a fused ring system with exceptional control. nih.gov In this type of reaction, a triene precursor is designed to undergo a cyclization that sets multiple stereocenters simultaneously, leading to highly specific stereoisomers of decalin-type structures, which are hydrogenated relatives of dihydronaphthalenes. nih.gov
| Method | Typical Reagents | Stereochemical Outcome | Key Characteristic |
|---|---|---|---|
| Enzymatic Dihydroxylation | Naphthalene Dioxygenase (NDO) | syn (Enantiopure) | High stereospecificity from a biological catalyst. nih.gov |
| Biomimetic Dihydroxylation | [Fe(5-tips3tpa)] / H₂O₂ | syn | Chemical catalyst mimicking enzyme's syn-selectivity. acs.org |
| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), Chiral Ligand, Co-oxidant | syn (Enantioselective) | Predictable control over absolute stereochemistry. organic-chemistry.org |
| Epoxidation & Ring-Opening | 1. m-CPBA; 2. H₃O⁺ | anti | Two-step process for generating trans-diols. youtube.com |
| Intramolecular Diels-Alder | Custom triene precursor, heat or Lewis acid | Multiple centers set (often cis-fused) | Advanced method for complex, fused ring systems. nih.gov |
Reactivity and Reaction Mechanisms of 1 Nitro 5,6 Dihydroxy Dihydronaphthalene
Oxidation and Reduction Pathways
The oxidation and reduction pathways of 1-Nitro-5,6-dihydroxy-dihydronaphthalene are not extensively documented in the scientific literature. However, based on the known reactivity of its constituent functional groups, potential pathways can be inferred.
Oxidation: The diol functionality could potentially undergo oxidation to form a diketone. Furthermore, the dihydronaphthalene ring system is susceptible to aromatization, a process that would involve the loss of the two hydroxyl groups and the formation of 1-nitronaphthalene (B515781). This dehydration-driven aromatization is an energetically favorable process. washington.edu In some biological systems, the oxidation of the aromatic ring of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is a known metabolic pathway. nih.gov
Reduction: The nitro group is a readily reducible functionality. In biological systems, the reduction of nitro groups can be carried out by various enzymes, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This reduction is a critical activation step for the mutagenic potential of many nitro-PAHs. nih.gov Common laboratory reagents for the reduction of aromatic nitro groups to amines include metals in acidic media (e.g., Sn/HCl), catalytic hydrogenation (e.g., H₂/Pd-C), and other reducing agents like sodium sulfide.
Ring Transformations and Rearrangement Mechanisms
Specific ring transformations and rearrangement mechanisms for this compound have not been detailed in the available scientific literature. The stability of the dihydronaphthalene ring system in this compound suggests that significant ring transformations are unlikely under physiological conditions. However, the potential for acid-catalyzed rearrangements of the diol, similar to the pinacol (B44631) rearrangement, cannot be entirely ruled out under specific chemical conditions, though this has not been reported for this compound.
Conjugation Reactions, including Glutathione (B108866) Adduct Formation
The most extensively studied reaction of this compound is its formation via the epoxidation of 1-nitronaphthalene and subsequent conjugation with glutathione (GSH). This process is a key detoxification pathway.
The initial step involves the cytochrome P450-mediated epoxidation of 1-nitronaphthalene to form 1-nitronaphthalene-5,6-oxide (B1245528). nih.govacs.org This epoxide is an electrophilic intermediate that can react with nucleophiles. The opening of the epoxide ring can occur via two main pathways: hydrolysis by epoxide hydrolase to form this compound, or direct conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs). washington.edunih.gov
The reaction with glutathione results in the formation of glutathione adducts. Two main regioisomeric conjugates have been identified from the opening of the 1-nitronaphthalene-5,6-oxide ring:
1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene nih.govchemspider.com
1-nitro-5-glutathionyl-6-hydroxy-5,6-dihydronaphthalene nih.govchemspider.com
The formation of these conjugates is a significant event in the metabolism of 1-nitronaphthalene, leading to a depletion of cellular glutathione levels. nih.gov The regioselectivity of the glutathione addition to the epoxide can be influenced by the specific GST isoforms involved. washington.edu
Table 1: Identified Glutathione Conjugates of 1-Nitronaphthalene-5,6-oxide
| Conjugate Name | Chemical Formula |
|---|---|
| 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene | C₂₀H₂₄N₄O₉S |
| 1-nitro-5-glutathionyl-6-hydroxy-5,6-dihydronaphthalene | C₂₀H₂₄N₄O₉S |
Kinetic and Mechanistic Studies of Transformation Reactions
Kinetic and mechanistic studies have primarily focused on the formation of this compound and its glutathione conjugates from the parent compound, 1-nitronaphthalene.
Studies with rat liver and lung microsomes have shown that the formation of glutathione conjugates from 1-nitronaphthalene is a rapid process. nih.gov The rate of formation of different regioisomeric glutathione conjugates can vary between tissues. For instance, in rat liver, the most prominent metabolites are derived from the C5,C6-epoxide of 1-nitronaphthalene. nih.gov In contrast, other epoxides, such as the C7,C8-epoxide, are the major precursors to glutathione conjugates in the lung. nih.gov
The enzymatic reaction catalyzed by glutathione S-transferases involves the activation of the thiol group of glutathione to a thiolate anion (GS-), which then acts as a potent nucleophile, attacking the electrophilic carbon of the epoxide ring. washington.edu The stereoselectivity of this addition is also an important factor, with different GST isoforms exhibiting preferences for different enantiomers of the epoxide, leading to the formation of specific stereoisomeric adducts. nih.gov
While the kinetics of the formation of this compound and its conjugates are subjects of ongoing research, detailed kinetic and mechanistic studies on the subsequent transformation reactions of the diol itself are not yet available in the public domain.
Advanced Analytical Methodologies for Research of 1 Nitro 5,6 Dihydroxy Dihydronaphthalene
Quantitative Analysis in Complex Biological Matrices via Chromatographic-Mass Spectrometric Techniques
The quantitative analysis of 1-Nitro-5,6-dihydroxy-dihydronaphthalene in intricate biological matrices like tissue homogenates, urine, and bile presents a significant analytical challenge due to its low concentration and the presence of numerous interfering substances. To overcome these challenges, the coupling of high-resolution chromatographic separation with highly sensitive and specific mass spectrometric detection is the method of choice.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of polar and thermally labile metabolites, including hydroxylated and conjugated derivatives of nitro-PAHs. The inherent polarity of the dihydroxy groups in this compound makes it well-suited for reverse-phase LC, where a non-polar stationary phase is used with a polar mobile phase. Gradient elution, where the mobile phase composition is altered during the analytical run, is often employed to achieve optimal separation from other metabolites.
Following chromatographic separation, detection by mass spectrometry provides high selectivity and sensitivity. Electrospray ionization (ESI) is a commonly utilized ionization technique for such compounds, as it is a soft ionization method that typically produces a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), depending on the ionization mode. For this compound (C₁₀H₉NO₄, molecular weight: 207.18 g/mol ) metanetx.org, one would expect to observe an ion at m/z 208.06 in positive ion mode or m/z 206.05 in negative ion mode.
| Parameter | Typical Value/Condition for LC-MS Analysis of Nitro-PAH Metabolites |
| Chromatography Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and/or Negative Ion Mode |
| MS Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of related, more volatile naphthalene (B1677914) metabolites. However, for a polar compound like this compound, derivatization is a necessary step to increase its volatility and thermal stability. A common derivatization procedure involves silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. Research on the biotransformation of 1-nitronaphthalene (B515781) has utilized GC-MS to identify the trimethylsilyl derivative of 1,2-dihydroxynaphthalene, a related metabolite nih.gov. The mass spectrum of the derivatized compound would then be used for identification and quantification.
| Parameter | Typical Value/Condition for GC-MS Analysis of Derivatized Naphthalene Metabolites |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Chromatography Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole or Ion Trap |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
Spectroscopic Characterization for Structural and Mechanistic Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural identification of novel compounds and for probing the electronic and vibrational properties of molecules, which can provide insights into reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for de novo structure elucidation. For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would help to determine the number and connectivity of the protons. While specific NMR data for this compound is not publicly available, data for precursor molecules like 1-nitronaphthalene and related dihydroxynaphthalene structures can provide an indication of the expected spectral regions for the aromatic and aliphatic protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial in establishing the complete bonding framework.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aromatic (C=C) groups.
| Functional Group | Expected FTIR Absorption Range (cm⁻¹) for Related Compounds |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| N-O stretch (nitro) | 1500-1570 (asymmetric) and 1300-1370 (symmetric) |
| C=C stretch (aromatic) | 1400-1600 |
| C-O stretch (hydroxyl) | 1000-1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound would be characterized by absorption maxima (λmax) corresponding to the π → π* and n → π* transitions of the nitrated aromatic system. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. Studies on other naphthalene derivatives show characteristic absorption spectra that can be used for comparative purposes. The analysis of reaction intermediates by UV-Vis spectroscopy can provide kinetic information about the transformation processes.
Environmental Occurrence, Fate, and Ecotransformation
Sources and Distribution in Environmental Compartments
The primary precursor to 1-Nitro-5,6-dihydroxy-dihydronaphthalene is 1-nitronaphthalene (B515781), a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). 1-Nitronaphthalene enters the environment from both direct and indirect sources. It is a high production volume chemical used in the synthesis of dyes, pesticides, and explosives. nih.gov Its production and use may lead to its release into the environment through various waste streams. nih.gov
Beyond industrial synthesis, 1-nitronaphthalene is also formed as a byproduct of incomplete combustion processes. It has been detected in diesel engine exhaust and is considered a common air pollutant in urban areas. nih.gov Furthermore, it can be formed in the atmosphere through the gas-phase reaction of naphthalene (B1677914) with nitrogen oxides. who.int
Once in the environment, 1-nitronaphthalene can be distributed across various environmental compartments. Due to its moderate volatility, it can exist in both the vapor and particulate phases in the atmosphere. nih.gov In aquatic systems, it is expected to adsorb to suspended solids and sediment. nih.gov Its presence has been noted in urban airborne particulates and even in remote locations like Antarctica. nih.govwho.int
The formation of this compound is expected to occur in compartments where microbial activity is present, such as soil and water, as it is primarily a product of microbial metabolism of 1-nitronaphthalene. Its distribution is therefore closely linked to the presence of its parent compound and suitable conditions for microbial degradation.
Biodegradation and Bioremediation Mechanisms in Environmental Systems
The biodegradation of 1-nitronaphthalene is a key process leading to the formation of this compound. Several bacterial species have been identified that can degrade naphthalene and its derivatives. asm.org For instance, Sphingobium sp. strain JS3065 has been shown to grow on 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. asm.org
The initial step in the aerobic bacterial degradation of 1-nitronaphthalene is typically catalyzed by a multi-component enzyme system known as a dioxygenase. nih.govasm.org This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. In the case of the degradation of 1-nitronaphthalene by some bacteria, this initial enzymatic attack can occur at the 5,6-position of the naphthalene ring system, resulting in the formation of this compound.
This metabolic step is analogous to the well-studied degradation of naphthalene, where naphthalene dioxygenase (NDO) catalyzes the stereospecific oxidation of naphthalene to cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov In the case of 1-nitronaphthalene, a similar dioxygenase, likely a nitroarene dioxygenase, is responsible for the initial hydroxylation.
The formation of this compound is a critical step in the detoxification and eventual mineralization of 1-nitronaphthalene. Following its formation, this diol can be further metabolized. For example, it can be conjugated with glutathione (B108866) to form 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene, a reaction that is part of a detoxification pathway in some organisms. researchgate.netmorf-db.org
The table below summarizes key enzymes and microorganisms involved in the initial stages of 1-nitronaphthalene degradation that can lead to the formation of hydroxylated intermediates.
| Microorganism/Enzyme System | Parent Compound | Key Intermediate(s) | Reference |
| Sphingobium sp. strain JS3065 | 1-Nitronaphthalene | 1,2-Dihydroxynaphthalene | nih.govasm.orgasm.org |
| Naphthalene Dioxygenase (NDO) homologues | 1-Nitronaphthalene | cis-dihydrodiols | nih.gov |
| Cytochrome P450 monooxygenases (in some organisms) | 1-Nitronaphthalene | Epoxides (precursors to diols) | researchgate.net |
Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)
In addition to biodegradation, abiotic processes can contribute to the transformation of 1-nitronaphthalene in the environment, which can indirectly influence the potential formation of its dihydroxylated derivatives.
Photolysis: 1-Nitronaphthalene is susceptible to photolysis, which is the degradation of a compound by light. In the atmosphere, gas-phase photolysis is a major degradation pathway for 1-nitronaphthalene, with a measured half-life of approximately 0.5 hours. nih.gov In aqueous systems, the excited triplet state of 1-nitronaphthalene can react with water or hydroxide (B78521) ions to produce hydroxyl radicals, which are highly reactive and can lead to further degradation. ebi.ac.uk The photolysis of 1-nitronaphthalene can result in the formation of various photoproducts, including 1-hydroxypyrene (B14473) and 1-hydroxy-x-nitropyrenes in certain solvent systems. nih.gov While direct photolytic formation of this compound has not been documented, the breakdown of the parent compound by light is a significant environmental fate process.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. 1-Nitronaphthalene is not expected to undergo significant hydrolysis under typical environmental conditions. nih.gov Its chemical structure, consisting of a stable aromatic ring system, is generally resistant to this type of transformation.
The table below provides an overview of the abiotic transformation processes for the parent compound, 1-nitronaphthalene.
| Process | Environmental Compartment | Significance for 1-Nitronaphthalene | Potential Influence on this compound Formation | Reference |
| Photolysis | Atmosphere, Water | Major degradation pathway | Reduces the availability of the parent compound for microbial transformation. | nih.govebi.ac.uk |
| Hydrolysis | Water | Not a significant process | Negligible | nih.gov |
Biological Interactions and Mechanistic Studies Excluding Clinical Human Trial Data, Safety/adverse Effects, and Dosage Information
Interactions with Enzyme Systems and Metabolic Networks
The biotransformation of 1-nitronaphthalene (B515781) is a complex process involving several key enzyme systems that lead to the formation of various metabolites, including 1-Nitro-5,6-dihydroxy-dihydronaphthalene and its conjugates.
Role in Xenobiotic Metabolism and Biotransformation Pathways
The metabolism of 1-nitronaphthalene is a critical determinant of its biological effects and is initiated by cytochrome P450 (CYP) monooxygenases. nih.govnih.gov This enzymatic action results in the formation of reactive epoxide intermediates, primarily 1-nitronaphthalene-5,6-oxide (B1245528) and 1-nitronaphthalene-7,8-oxide. nih.gov These epoxides are pivotal branch-points in the metabolic cascade.
One major pathway for the detoxification of these electrophilic epoxides is conjugation with glutathione (B108866) (GSH). nih.govacs.org This reaction, catalyzed by glutathione S-transferases (GSTs), leads to the formation of various glutathione conjugates. Notably, the reaction with 1-nitronaphthalene-5,6-oxide can yield 1-nitro-5-glutathionyl-6-hydroxy-5,6-dihydronaphthalene and its regioisomer, 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene. acs.orgnih.gov These conjugates are then further processed through the mercapturic acid pathway, ultimately being excreted in the urine as N-acetyl-S-(hydroxy-1-nitro-dihydronaphthalene)-L-cysteine. nih.gov The primary metabolite found in bile is a hydroxy-glutathionyl-1-nitro-dihydronaphthalene conjugate. nih.gov
Alternatively, the epoxide intermediates can be hydrolyzed by epoxide hydrolase to form dihydrodiols, including this compound. nih.gov This diol, along with other hydroxylated and reduced metabolites, has been identified in the urine of rats administered 1-nitronaphthalene. nih.gov The balance between these detoxification pathways and the formation of reactive intermediates that can bind to cellular macromolecules is a key factor in the ultimate toxicity of 1-nitronaphthalene. researchgate.net
The rates of formation of these metabolites show significant species and tissue-specific differences. For instance, the profile of glutathione conjugates formed in liver and lung microsomes differs between rats and mice, suggesting distinct regioselectivity of the initial epoxidation reaction. nih.gov
Enzyme-Substrate Binding and Catalytic Mechanisms
The initial and rate-limiting step in the formation of this compound is the binding of the parent compound, 1-nitronaphthalene, to cytochrome P450 enzymes. This binding is NADPH-dependent, indicating a reliance on the cellular redox state for enzymatic activity. nih.gov Studies using mouse lung and liver microsomes have demonstrated that this metabolic process can be significantly inhibited by carbon monoxide (CO) and the general P450 inhibitor, SKF525A, confirming the central role of these enzymes. nih.gov
Following the P450-catalyzed epoxidation, two main enzymatic pathways diverge. Epoxide hydrolases can act on the 1-nitronaphthalene-5,6-oxide intermediate, catalyzing the addition of water to form this compound. nih.gov Concurrently, glutathione S-transferases catalyze the nucleophilic attack of glutathione on the epoxide ring, leading to the formation of glutathione conjugates. nih.govacs.org The catalytic efficiency of these enzymes dictates the proportion of different metabolites formed, which can vary between tissues and species. nih.gov
| Inhibitor | Tissue Microsome | Inhibition Percentage |
|---|---|---|
| Carbon Monoxide (CO) | Lung | >90% |
| Carbon Monoxide (CO) | Liver | 60-85% |
| Nitrogen (anaerobic) | Lung | 70-80% |
| Nitrogen (anaerobic) | Liver | 50-75% |
| SKF525A (molar ratio 1:4 to 1-NN) | Not specified | ~50% |
Data sourced from Rasmussen, 1986. nih.gov
Metabolomic Biomarker Discovery and Pathway Perturbations in Biological Systems
The administration of 1-nitronaphthalene to non-human models induces significant and measurable changes in their metabolic profiles, highlighting the systemic impact of this compound and its metabolites.
Association with Pathobiological States in Non-Human Models or General Biological Contexts
1-nitronaphthalene is a known cytotoxicant, particularly targeting the non-ciliated bronchiolar epithelial cells (Clara cells) in the lungs of rats and mice. nih.govnih.govebi.ac.uk It also induces centrilobular liver necrosis in rats. nih.govebi.ac.uk The toxicity is directly linked to its metabolic activation by cytochrome P450 enzymes into reactive epoxides. nih.govnih.gov These electrophilic intermediates can covalently bind to cellular macromolecules, including proteins, leading to cellular damage. researchgate.net A higher degree of covalent binding of 1-NN metabolites is observed in the lower airways, which correlates with the site of toxicity. researchgate.net
Administration of 1-nitronaphthalene to rats results in significant depletion of reduced glutathione in the tracheobronchial airways, consistent with the extensive formation of glutathione conjugates as a primary detoxification mechanism. nih.gov The formation of dihydrodiol metabolites like this compound represents an alternative, and generally less prominent, detoxification route compared to covalent binding, especially at higher substrate concentrations. researchgate.net
Integration into Systems Biology and Metabolic Modeling
A systems biology approach, utilizing NMR-based metabolic profiling, has been employed to understand the global metabolic consequences of 1-nitronaphthalene exposure in rats. nih.gov This research revealed significant perturbations in the metabolic fingerprints of bronchoalveolar lavage fluid (BALF), lung and liver tissue. nih.gov
Following a single dose of 1-nitronaphthalene, NMR analysis of BALF showed increased concentrations of choline, lactate, and the amino acids leucine, isoleucine, and alanine. nih.gov Conversely, levels of succinate, citrate, creatine, creatinine, and glucose were decreased. nih.gov These changes point towards a significant disruption in energy metabolism within the lung and liver, as well as alterations in surfactant production and osmolyte concentrations in the lungs. nih.gov While these studies provide a systemic view of the toxic effects of the parent compound, specific models detailing the flux and impact of individual metabolites like this compound are not yet established.
| Metabolite | Change in Concentration |
|---|---|
| Choline | Increased |
| Lactate | Increased |
| Leucine | Increased |
| Isoleucine | Increased |
| Alanine | Increased |
| Succinate | Decreased |
| Citrate | Decreased |
| Creatine | Decreased |
| Creatinine | Decreased |
| Glucose | Decreased |
Data sourced from a study on the metabolic profiling of 1-nitronaphthalene toxicity. nih.gov
Molecular Mechanisms of Bioactivity, as related to its Chemical Structure and Transformations
The bioactivity of 1-nitronaphthalene and its metabolites is intrinsically linked to their chemical structures and subsequent enzymatic transformations. The parent compound itself is relatively inert, requiring metabolic activation to exert its toxic effects. nih.govnih.gov
The key transformation is the epoxidation of the naphthalene (B1677914) ring by cytochrome P450s. The resulting epoxides are electrophilic and highly reactive. This reactivity is the primary molecular mechanism of toxicity, as it allows for covalent adduction to cellular nucleophiles like proteins and potentially DNA, leading to cellular dysfunction and damage. researchgate.net
The formation of this compound via epoxide hydrolase and the formation of glutathione conjugates via GSTs are competing detoxification pathways that convert the reactive epoxide into more stable, water-soluble compounds that can be readily excreted. nih.gov The chemical structure of the metabolites, including the stereochemistry of the hydroxyl and glutathione additions, is critical. Different regioisomers and diastereomers of the glutathione conjugates are formed at different rates in various tissues and species, which may explain the observed differences in tissue susceptibility to 1-nitronaphthalene-induced toxicity. nih.gov For example, in mouse liver, the formation of 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene is the predominant pathway, whereas in rat liver, a diastereomer of this conjugate is generated at the highest rate. nih.gov This highlights how subtle changes in the molecular transformation process can have significant biological consequences.
Theoretical and Computational Studies of 1 Nitro 5,6 Dihydroxy Dihydronaphthalene
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule. For a compound like 1-Nitro-5,6-dihydroxy-dihydronaphthalene, Density Functional Theory (DFT) would be a powerful tool.
DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G**, would provide insights into the molecule's optimized geometry, bond lengths, and bond angles. The presence of the nitro group (-NO2), being a strong electron-withdrawing group, alongside the electron-donating hydroxyl (-OH) groups, would create a complex electronic environment.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.
HOMO: The HOMO is associated with the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the dihydroxydihydronaphthalene ring, particularly influenced by the oxygen atoms of the hydroxyl groups. These regions would be susceptible to electrophilic attack.
LUMO: The LUMO indicates the ability to accept electrons. The LUMO is anticipated to be centered on the nitro group, making this site the most likely target for nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A smaller gap suggests higher reactivity. The interplay of the electron-donating and withdrawing groups in this molecule would likely result in a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity.
Table 1: Predicted Quantum Chemical Properties of this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes.)
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | ~ -2.0 eV | Indicates the energy of the lowest energy empty orbital for accepting electrons. |
| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate kinetic stability and chemical reactivity. |
| Dipole Moment | Moderate to High | The asymmetrical arrangement of polar -OH and -NO2 groups would lead to a significant dipole moment, influencing its solubility and intermolecular interactions. |
Molecular Dynamics Simulations and Docking Studies for Biological Interactions
Molecular dynamics (MD) simulations and molecular docking are computational techniques used to predict how a molecule might interact with biological macromolecules, such as enzymes or receptors.
Molecular Docking: Docking studies could be employed to predict the binding affinity and orientation of this compound within the active site of enzymes involved in its metabolism, such as cytochrome P450s or glutathione (B108866) S-transferases. The hydroxyl and nitro groups would be key in forming hydrogen bonds and other electrostatic interactions with amino acid residues in the enzyme's active site. For instance, docking studies on similar nitroaromatic compounds have shown that the nitro group often forms critical hydrogen bonds that orient the substrate for catalysis. bio-rad.com
Molecular Dynamics Simulations: Following docking, MD simulations could provide a dynamic view of the ligand-protein complex over time. A simulation of this compound bound to an enzyme would reveal the stability of the binding pose, the key intermolecular interactions, and any conformational changes in the protein or ligand upon binding. Such simulations use force fields like AMBER to model the atomic movements. tum.de
Table 2: Predicted Biological Interactions from Docking and MD Simulations (Note: This table is illustrative and based on general principles of molecular interactions.)
| Interaction Type | Potential Interacting Residues in an Enzyme Active Site | Significance |
| Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, His | The -OH and -NO2 groups can act as hydrogen bond donors and acceptors, anchoring the molecule in the active site. |
| Pi-Pi Stacking | Phe, Tyr, Trp, His | The aromatic portion of the naphthalene (B1677914) ring can interact with aromatic residues. |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Pro | The nonpolar regions of the dihydronaphthalene ring can interact with hydrophobic pockets in the enzyme. |
| Electrostatic Interactions | Arg, Lys, Asp, Glu | Interactions between the partial charges on the ligand and charged residues. |
Predictive Modeling of Reactivity and Metabolic Pathways
Predictive modeling can be used to forecast the likely metabolic fate of a compound. The metabolism of related compounds like 1-nitronaphthalene (B515781) provides a strong basis for predicting the pathways involving this compound.
The formation of this compound is likely a result of the enzymatic processing of a parent nitroaromatic compound. For instance, the metabolism of 2-nitronaphthalene (B181648) is known to proceed via oxidation by cytochrome P450 enzymes to form an epoxide, which is then hydrolyzed by epoxide hydrolase to a diol. bio-rad.com A similar pathway can be postulated for the formation of this compound from 1-nitronaphthalene.
Further metabolism of this compound could involve several reactions:
Conjugation: The hydroxyl groups are prime sites for conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion.
Oxidation/Dehydrogenation: The diol may be further oxidized to a catechol, which could be a reactive intermediate.
Ring Cleavage: Under certain biological conditions, the aromatic ring system may undergo cleavage.
Computational tools for metabolic prediction, such as those integrated into platforms like the COBRA Toolbox, can use the chemical structure of a compound to predict its involvement in various metabolic networks. researchgate.net These models often rely on databases of known metabolic reactions and enzyme substrate specificities.
Table 3: Predicted Metabolic Reactions for this compound (Note: This table outlines plausible metabolic transformations.)
| Reaction Type | Enzyme Family | Product Type |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate |
| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate |
| Oxidation (Dehydrogenation) | Dehydrogenases | Nitrocatechol derivative |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione conjugate |
Future Research Directions and Potential Academic Applications
Development of Advanced Synthetic Strategies for Analogues and Derivatives
The synthesis of 1-Nitro-5,6-dihydroxy-dihydronaphthalene and its analogues is not extensively documented, presenting an opportunity for significant synthetic innovation. Future research will likely focus on developing advanced, efficient, and stereoselective synthetic routes.
Current synthetic efforts for related compounds, such as various dihydronaphthalene derivatives, often begin with precursors like 6-methoxy-1-tetralone. nih.gov Strategies for synthesizing analogues could involve multi-step chemical processes. For instance, a potential route could start with the nitration of naphthalene (B1677914), followed by selective reduction and dihydroxylation. youtube.com However, controlling the regioselectivity of these reactions to achieve the desired 5,6-dihydroxy isomer is a considerable challenge.
A highly promising future direction is the development of chemoenzymatic strategies. This approach combines the precision of biological catalysts with the versatility of chemical synthesis. Aromatic dioxygenases, for example, are known to catalyze the highly regio- and stereoselective dihydroxylation of aromatic rings. nih.govnih.gov An engineered naphthalene dioxygenase (NDO) could potentially be used to convert 1-nitronaphthalene (B515781) directly to the desired cis-dihydrodiol. asm.orgresearchgate.net This biocatalytic step would offer an elegant and efficient alternative to complex and often low-yielding chemical methods.
Future research in this area would focus on:
Rational Design of Catalysts: Engineering dioxygenases with tailored substrate specificity to favor the oxidation of 1-nitronaphthalene at the C5-C6 bond. nih.gov
Process Optimization: Developing whole-cell biocatalytic systems to overcome the need for costly cofactor regeneration, making the synthesis more economically viable for industrial applications. researchgate.net
Combinatorial Synthesis: Using a synthesized this compound scaffold to create a library of derivatives with varied functional groups, enabling the exploration of structure-activity relationships. nih.gov
Table 1: Potential Synthetic Strategies for Dihydronaphthalene Derivatives
| Strategy | Description | Starting Materials (Examples) | Key Intermediates/Reagents | Potential Products |
| Chemical Synthesis | Multi-step organic synthesis involving reactions like nitration, reduction, and oxidation. | 6-methoxy-1-tetralone, Naphthalene | Nitrating agents (HNO₃/H₂SO₄), Reducing agents, Oxidizing agents (e.g., OsO₄) | Functionalized dihydronaphthalenes |
| Chemoenzymatic Synthesis | Combination of chemical steps with enzymatic catalysis for improved selectivity. | 1-Nitronaphthalene | Naphthalene Dioxygenase (NDO), other engineered oxygenases | Chiral dihydroxydihydronaphthalene derivatives |
| Intramolecular Reactions | Cyclization reactions to form the dihydronaphthalene core structure. | Aryl precursors with appropriate side chains | Transition metal catalysts (e.g., Palladium, Nickel) | Aryldihydronaphthalenes |
Deeper Elucidation of Complex Metabolic and Degradation Pathways
Understanding how this compound is formed and subsequently broken down in biological systems is crucial for assessing its environmental fate and toxicological profile.
Mammalian Metabolism: In mammals, the metabolism of the parent compound, 1-nitronaphthalene, is primarily mediated by cytochrome P450 (CYP) monooxygenases in the liver and other tissues. researchgate.netyoutube.comyoutube.com The process involves the formation of reactive epoxide intermediates. researchgate.net Specifically, studies in rhesus macaques have identified glutathione (B108866) conjugates derived from C5,C6- and C7,C8-epoxides of 1-nitronaphthalene. researchgate.net The formation of a 1-nitro-5,6-epoxy-dihydronaphthalene intermediate, followed by enzymatic hydrolysis via epoxide hydrolase, would directly yield this compound. Further metabolism could involve conjugation reactions, such as glucuronidation or sulfation of the hydroxyl groups, to facilitate excretion.
Bacterial Degradation: In the environment, bacteria have evolved sophisticated pathways to degrade aromatic compounds. The bacterium Sphingobium sp. strain JS3065 can utilize 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. nih.govasm.org The initial step is catalyzed by a multicomponent 1-nitronaphthalene dioxygenase, which converts 1-nitronaphthalene into 1,2-dihydroxynaphthalene and releases the nitro group as nitrite (B80452). nih.gov The resulting 1,2-dihydroxynaphthalene is then funneled into the well-established naphthalene degradation pathway, proceeding through intermediates like gentisate before the aromatic ring is cleaved. nih.govfrontiersin.org While this specific strain produces the 1,2-dihydroxy isomer, it is plausible that other soil and marine bacteria possess dioxygenases with different regioselectivities, capable of producing the 5,6-dihydroxy metabolite as an intermediate in a similar degradation pathway. nih.govtandfonline.comnih.govtandfonline.com
Future research should aim to:
Isolate and characterize the specific CYP isozymes responsible for the epoxidation of 1-nitronaphthalene at the C5-C6 position. nih.gov
Identify and characterize novel bacterial strains and their dioxygenases that can produce this compound.
Map the complete downstream degradation pathway of this metabolite in various microorganisms.
Table 2: Key Enzymes in the Metabolism and Degradation of 1-Nitronaphthalene
| Enzyme Class | Organism Type | Specific Enzyme (Example) | Reaction Catalyzed | Resulting Product(s) |
| Cytochrome P450 Monooxygenase | Mammals | CYP family enzymes | Epoxidation of the aromatic ring | 1-Nitronaphthalene epoxides (e.g., 5,6-epoxide) |
| Epoxide Hydrolase | Mammals | Soluble/microsomal epoxide hydrolase | Hydrolysis of epoxides | Dihydrodihydroxy-nitronaphthalenes |
| Rieske Dioxygenase | Bacteria | 1-Nitronaphthalene Dioxygenase (NinA) | cis-dihydroxylation with denitrification | 1,2-Dihydroxynaphthalene, Nitrite |
| Dihydrodiol Dehydrogenase | Bacteria | NahB | Dehydrogenation of dihydrodiols | Dihydroxynaphthalenes |
| Ring-Cleavage Dioxygenase | Bacteria | Gentisate 1,2-Dioxygenase (NahH) | Aromatic ring fission | Central metabolites (e.g., pyruvate) |
Exploration of Novel Biological Roles and Mechanistic Understandings
The biological effects of this compound are largely unexplored, but its structure suggests several potential activities. Nitroaromatic compounds are a class of molecules known for their significant, often toxic, biological effects, which are closely linked to the reduction of the nitro group. nih.govscielo.brresearchgate.net
The primary mechanism of toxicity for many nitro-PAHs involves metabolic bioactivation. scielo.br The nitro group can undergo enzymatic reduction by nitroreductases to form nitroso and N-hydroxylamino intermediates. These reactive species can bind to cellular macromolecules like DNA and proteins, leading to mutagenicity and carcinogenicity. nih.govnih.govosti.gov Furthermore, this reductive process can engage in futile redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress, which can damage cellular components and trigger cell death pathways. nih.gov
The presence of the cis-dihydrodiol functionality in this compound adds another layer of complexity. This hydrophilic moiety could alter the compound's solubility, distribution within the body, and interaction with enzyme active sites. Some dihydronaphthalene derivatives have been investigated for their cytotoxic effects against cancer cells, suggesting that the core structure itself can be a pharmacophore. nih.govnih.govnih.gov It is conceivable that the combination of the dihydronaphthalene scaffold and the reactive nitro group could result in unique biological activities.
Future research in this domain should focus on:
Cytotoxicity and Genotoxicity Screening: Evaluating the effect of the compound on various cell lines, including cancer cells and normal cells, to determine its toxic potential and any selective activity. nih.gov
Mechanistic Studies: Investigating whether its biological effects are primarily driven by reductive activation of the nitro group, oxidative stress, or other mechanisms related to the dihydronaphthalene core.
Biomarker Development: Identifying specific protein or DNA adducts formed by its reactive metabolites, which could serve as biomarkers for exposure to 1-nitronaphthalene. nih.govosti.gov
Applications in Environmental Remediation Technologies and Biocatalysis
The microbial pathways that degrade 1-nitronaphthalene open up possibilities for environmental and biotechnological applications.
Environmental Remediation: Nitro-PAHs are hazardous environmental pollutants found in soil and water near industrial sites. aaqr.org Bioremediation, which uses microorganisms to break down contaminants, is an environmentally friendly and cost-effective cleanup strategy. mdpi.comfrontiersin.orgresearchgate.net Bacteria like Sphingobium sp. JS3065, which can completely mineralize 1-nitronaphthalene, are prime candidates for bioremediation applications. nih.gov Future research could involve the development of microbial consortia or genetically engineered microorganisms with enhanced degradation capabilities for a broader range of nitro-PAHs. frontiersin.org Techniques such as bioaugmentation (adding specialized microbes to a contaminated site) and biostimulation (adding nutrients to encourage the growth of indigenous degraders) could be optimized for sites polluted with these compounds. nih.gov
Biocatalysis: The enzymes from these degradation pathways, particularly the initial dioxygenases, are valuable tools for biocatalysis. nih.govresearchgate.net Aromatic dioxygenases can be used to produce high-value, enantiomerically pure chemicals that are difficult to synthesize using traditional chemistry. researchgate.net A 1-nitronaphthalene dioxygenase could be harnessed in a whole-cell or cell-free system to produce this compound or other hydroxylated nitroaromatics. These products could serve as chiral building blocks for the synthesis of pharmaceuticals or other fine chemicals. Engineering these enzymes for improved stability, activity, and altered substrate scope is a key area of future research that could unlock their full industrial potential. nih.govresearchgate.net
Table 3: Potential Applications in Biotechnology and Environment
| Application Area | Technology | Description | Key Biological Agent | Future Goal |
| Environmental Remediation | Bioaugmentation | Introduction of specialized microbes to contaminated soil/water. | Naphthalene-degrading bacteria (Pseudomonas, Sphingobium) | Development of robust microbial consortia for in-situ remediation of nitro-PAHs. |
| Environmental Remediation | Vermiremediation | Use of earthworms in combination with microorganisms to accelerate degradation of contaminants in soil. | Earthworms, indigenous soil microbes | Optimization of composting and vermicomposting processes for soils with mixed hydrocarbon contamination. |
| Biocatalysis | Whole-Cell Biotransformation | Use of engineered microorganisms to convert substrates into valuable products. | Recombinant E. coli expressing dioxygenases | Production of chiral synthons like hydroxylated nitroaromatics for the chemical industry. |
| Biocatalysis | Cell-Free Enzyme Systems | Use of isolated and purified enzymes for chemical synthesis. | Isolated Aromatic Dioxygenases | Improving enzyme stability and creating efficient cofactor recycling systems for industrial-scale biocatalysis. |
Q & A
Q. Critical Parameters :
- Temperature control during nitration prevents side reactions (e.g., ring oxidation).
- Protecting groups (e.g., methoxy) are essential to preserve hydroxylation sites.
How can DDN be detected and quantified in biological matrices, and what are the limitations of current analytical methods?
Basic Research Focus
Methodology :
- Nontargeted metabolomics : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is preferred for untargeted detection. Use hydrophilic interaction chromatography (HILIC) to retain polar metabolites like DDN .
- Derivatization : Trimethylsilylation enhances volatility for GC-MS analysis but risks altering labile hydroxyl/nitro groups.
Q. Challenges :
- Ion suppression in complex matrices (e.g., urine) reduces sensitivity.
- Isomer discrimination : DDN’s structural analogs (e.g., dihydroxy-dihydronaphthalenes) require orthogonal separation techniques (e.g., ion mobility) .
What mechanisms underlie DDN’s potential genotoxicity, and how do metabolic pathways influence its bioactivation?
Advanced Research Focus
Key Findings :
- Cytochrome P450 (CYP) activation : DDN is metabolized by CYP1A1/2 into reactive intermediates (e.g., epoxides), forming DNA adducts that induce depurination and mutations .
- Biomarker specificity : DDN’s association with Schistosoma haematobium infection suggests parasitic origin, but human CYP-mediated activation complicates source attribution .
Q. Contradictions :
- KEGG database gaps : DDN is absent from xenobiotic metabolism maps (map00980), indicating understudied pathways .
- Dose-response variability : Low-dose chronic exposure (e.g., environmental naphthalene) may not reflect acute toxicity models.
How can researchers validate DDN as a biomarker for parasitic infections while distinguishing endogenous vs. exogenous sources?
Advanced Research Focus
Methodological Framework :
Isotopic labeling : Use ¹³C/¹⁵N-labeled DDN in in vitro parasite cultures to confirm biosynthesis pathways.
Comparative metabolomics : Analyze infected vs. uninfected host tissues and environmental samples (e.g., water, air) to rule out pollutant-derived DDN .
Enzyme inhibition assays : Block CYP activity in host cells to assess parasite-specific metabolic contributions .
Q. Data Gaps :
- No studies correlate DDN levels with infection severity or treatment efficacy.
What are the unresolved data needs for DDN’s environmental persistence and human health risk assessment?
Advanced Research Focus
Priorities Identified :
Q. Regulatory Implications :
- CERCLA mandates research on DDN’s chronic toxicity, particularly respiratory and hepatic effects, to align with naphthalene risk frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
